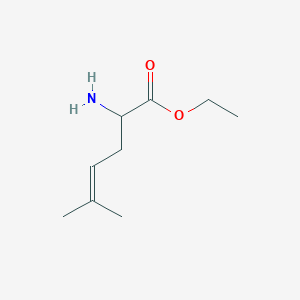

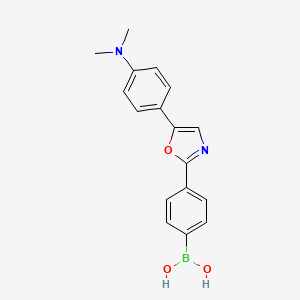

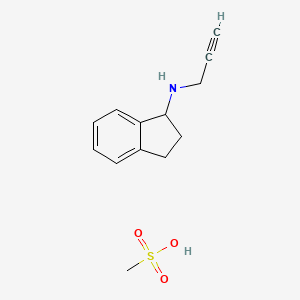

![molecular formula C14H13N3 B1336734 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 325834-09-1](/img/structure/B1336734.png)

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of these compounds has been achieved through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” can be analyzed using various computational methods. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of numerous chemical reactions. These reactions have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” can be computed using various methods. For example, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized can be computed .Scientific Research Applications

Optical Properties and Fluorescent Sensors

- Imidazo[1,2-a]pyrimidines, including derivatives like 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine, have been studied for their optical properties. These compounds show varied fluorescence intensities based on electron-donating and electron-withdrawing substitutions (Rawat & Rawat, 2018).

- Certain derivatives of imidazo[1,2-a]pyrimidines can act as fluorescent sensors, particularly for detecting zinc ions, demonstrating their potential in environmental and biological sensing applications (Rawat & Rawat, 2018).

Chemical Synthesis and Modifications

- Research has focused on the regiospecific synthesis of imidazo[1,2-a]pyrimidines, exploring efficient methods to produce various derivatives (Katritzky, Xu, & Tu, 2003).

- The development of novel synthetic routes using copper-catalyzed and palladium-catalyzed processes has been a significant area of study, highlighting the versatility and utility of imidazo[1,2-a]pyrimidines in organic synthesis (Rao, Mai, & Song, 2017); (Li et al., 2003).

Biological Applications

- Imidazo[1,2-a]pyrimidines have been investigated for their potential in treating heart failure, with studies focusing on the inotropic activity of these compounds (Spitzer, Victor, Pollock, & Hayes, 1988).

- Additionally, they have been examined for their anti-inflammatory properties, providing insights into their medicinal chemistry applications (Zhou, Ding, Zhang, Xu, & Dai, 2008).

Environmental and Detoxification Applications

- Some derivatives of imidazo[1,2-a]pyrimidines have been explored for their use in chemical detoxification, particularly in the context of mercury(II) chloride induced toxicity (Sharma et al., 2018).

Future Directions

properties

IUPAC Name |

2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-11-4-6-12(7-5-11)13-10-17-9-3-8-15-14(17)16-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQMBYASUUSKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

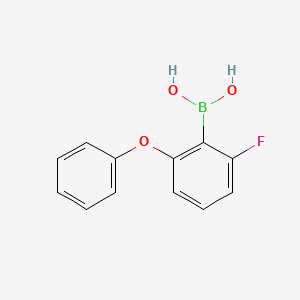

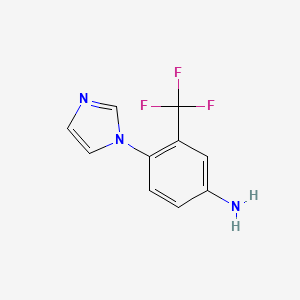

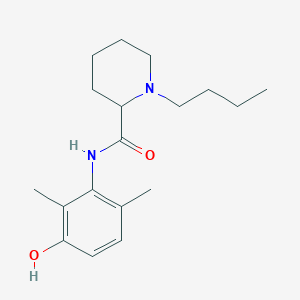

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)